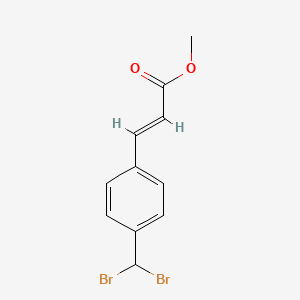
Methyl 3-(4-(dibromomethyl)phenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-(dibromomethyl)phenyl)acrylate is an organic compound with the molecular formula C11H10Br2O2 It is a derivative of acrylate, characterized by the presence of a dibromomethyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(dibromomethyl)phenyl)acrylate typically involves the bromination of methyl 3-(4-methylphenyl)acrylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions, but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-(dibromomethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The dibromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-(dibromomethyl)phenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-(dibromomethyl)phenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group is particularly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-(bromomethyl)phenyl)acrylate
- Methyl 3-(4-(chloromethyl)phenyl)acrylate
- Methyl 3-(4-(iodomethyl)phenyl)acrylate
Uniqueness
Methyl 3-(4-(dibromomethyl)phenyl)acrylate is unique due to the presence of two bromine atoms, which enhance its reactivity compared to its mono-brominated counterparts. This increased reactivity allows for a broader range of chemical transformations and applications .
Eigenschaften
Molekularformel |
C11H10Br2O2 |
|---|---|
Molekulargewicht |
334.00 g/mol |
IUPAC-Name |
methyl (E)-3-[4-(dibromomethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H10Br2O2/c1-15-10(14)7-4-8-2-5-9(6-3-8)11(12)13/h2-7,11H,1H3/b7-4+ |
InChI-Schlüssel |
SPSZEVYLVUSVGK-QPJJXVBHSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C(Br)Br |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)

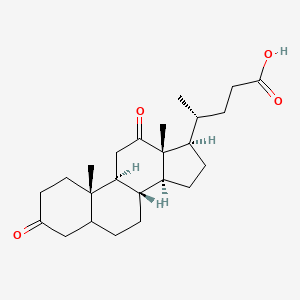
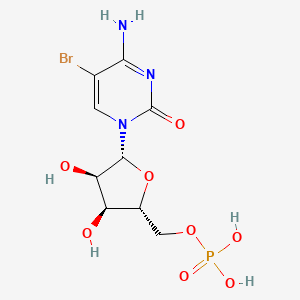
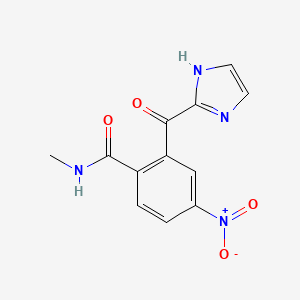
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)

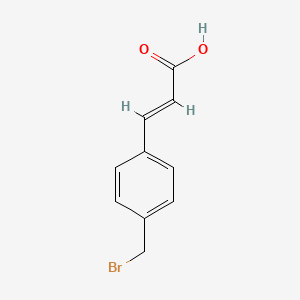
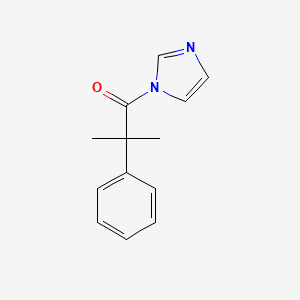
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
